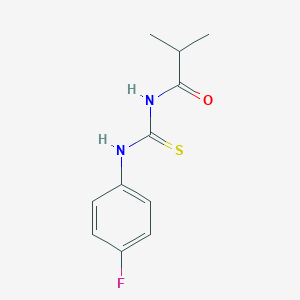

N-(4-fluorophenyl)-N'-isobutyrylthiourea

Description

N-(4-fluorophenyl)-N'-isobutyrylthiourea is a thiourea derivative characterized by a 4-fluorophenyl group attached to one nitrogen atom and an isobutyryl group (a branched acyl moiety) on the adjacent nitrogen. Its molecular formula is C₁₁H₁₂FN₂OS, with a molecular weight of 256.30 g/mol (calculated from and ). The compound exhibits a melting point of 181–182°C and demonstrates characteristic IR absorption bands for C=O (1595 cm⁻¹), C=S (1340 cm⁻¹), and C-F (1223 cm⁻¹) (). The isobutyryl group introduces steric bulk, which may affect crystallinity and solubility compared to linear acyl analogs.

Properties

Molecular Formula |

C11H13FN2OS |

|---|---|

Molecular Weight |

240.3 g/mol |

IUPAC Name |

N-[(4-fluorophenyl)carbamothioyl]-2-methylpropanamide |

InChI |

InChI=1S/C11H13FN2OS/c1-7(2)10(15)14-11(16)13-9-5-3-8(12)4-6-9/h3-7H,1-2H3,(H2,13,14,15,16) |

InChI Key |

AWYALKYWLLGHTM-UHFFFAOYSA-N |

SMILES |

CC(C)C(=O)NC(=S)NC1=CC=C(C=C1)F |

Canonical SMILES |

CC(C)C(=O)NC(=S)NC1=CC=C(C=C1)F |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Similar Compounds

Thiourea derivatives are highly tunable, with structural variations impacting physical, chemical, and biological properties. Below is a detailed comparison of N-(4-fluorophenyl)-N'-isobutyrylthiourea with structurally related compounds.

Halogen-Substituted Thioureas

- For example, in maleimide derivatives, inhibitory potency against monoacylglycerol lipase (MGL) remains consistent across halogenated analogs (IC₅₀ ≈ 4–7 μM) ().

Acyl Group Variations

- Key Observations: Branched acyl groups (e.g., isobutyryl) may reduce crystallinity compared to planar benzoyl groups due to steric hindrance, as seen in N-(4-fluorobenzoyl) analogs ().

Structural and Spectroscopic Comparisons

- Hydrogen Bonding: this compound exhibits N-H···S and N-H···O hydrogen bonds, stabilizing its crystal lattice (similar to N-biphenyl thioureas in ). In contrast, N-(4-phenoxyphenyl)-N'-phenylthiourea () forms N-H···S and π-π interactions, showing how aryl substituents influence packing.

- IR Spectroscopy: The C-F stretch at 1223 cm⁻¹ () is distinct from C-Cl stretches (~750–550 cm⁻¹), aiding in structural differentiation. Thioureas with nitro groups (e.g., ) show additional NO₂ stretches near 1520 cm⁻¹.

Research Findings and Implications

- Synthetic Accessibility : The compound is synthesized via condensation of 4-fluoroaniline with isobutyryl isothiocyanate, yielding 61% (). This contrasts with N-biphenyl thioureas, which require refluxing biphenyl carbonyl chlorides ().

- Drug-Likeness : Thioureas with fluorine and branched acyl groups often exhibit favorable logP values (~2.5–3.5), suggesting moderate lipophilicity suitable for membrane permeability (extrapolated from and ).

- Unresolved Questions : The impact of the isobutyryl group on biological activity remains unexplored. Comparative studies with benzoyl analogs (e.g., ) could clarify structure-activity relationships.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.